molecular formula C6H2Li4O8S2 B6178866 tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) CAS No. 2389131-18-2

tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate)

Cat. No.: B6178866
CAS No.: 2389131-18-2
M. Wt: 294
InChI Key:
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Description

Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is an organic anion compound with the molecular formula C6H2Li4O8S2. This compound is known for its unique chemical structure, which includes two sulfonate groups and two lithium ions. It is widely utilized in various fields due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) typically involves the reaction of 2,5-disulfonatobenzene-1,4-diol with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the diol to the desired bis(olate) form. The reaction can be represented as follows:

C6H4(SO3H)2(OH)2+4LiOHC6H2Li4O8S2+4H2OC_6H_4(SO_3H)_2(OH)_2 + 4LiOH \rightarrow C_6H_2Li_4O_8S_2 + 4H_2O C6​H4​(SO3​H)2​(OH)2​+4LiOH→C6​H2​Li4​O8​S2​+4H2​O

Industrial Production Methods

In industrial settings, the production of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include various sulfonate and hydroxyl derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of advanced materials, including polymers and nanocomposites.

Mechanism of Action

The mechanism of action of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) involves its interaction with molecular targets through its sulfonate and lithium groups. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s electron-donating and electron-withdrawing properties play a crucial role in its reactivity and biological activities .

Comparison with Similar Compounds

Similar Compounds

    Tetralithium 1,4,5,8-naphthalenetetracarboxylate: Known for its use in lithium-ion batteries due to its excellent electron delocalization and π–π superposition effects.

    1,2,4,5-tetrazine-bis-1,2,4-triazoles: These compounds are nitrogen-rich energetic materials with low toxicity and high thermal stability.

Uniqueness

Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) stands out due to its unique combination of sulfonate and lithium groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2389131-18-2

Molecular Formula

C6H2Li4O8S2

Molecular Weight

294

Purity

95

Origin of Product

United States

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